Cas no 1094516-31-0 (N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
![N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1094516-31-0x500.png)
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 化学的及び物理的性質
名前と識別子
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- N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
- Z385435826
- N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
- N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
-
- MDL: MFCD11211641
- インチ: 1S/C10H16N4OS/c1-8(15)12-10-13-9(7-16-10)6-14-4-2-11-3-5-14/h7,11H,2-6H2,1H3,(H,12,13,15)
- InChIKey: UELBDEAGHUNLED-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C)=O)=NC(=C1)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 240.104
- どういたいしつりょう: 240.104
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 85.5
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237510-2.5g |
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide |
1094516-31-0 | 90% | 2.5g |
$1089.0 | 2023-09-15 | |
Enamine | EN300-237510-5.0g |
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide |
1094516-31-0 | 5g |
$1448.0 | 2023-04-30 | ||
Life Chemicals | F2145-0847-5g |
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
1094516-31-0 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
Life Chemicals | F2145-0847-10g |
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
1094516-31-0 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Life Chemicals | F2145-0847-0.25g |
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
1094516-31-0 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
Enamine | EN300-237510-10g |
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide |
1094516-31-0 | 90% | 10g |
$2393.0 | 2023-09-15 | |
Enamine | EN300-237510-1g |
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide |
1094516-31-0 | 90% | 1g |
$557.0 | 2023-09-15 | |
1PlusChem | 1P01ARCP-10g |
N-[4-(PIPERAZIN-1-YLMETHYL)-1,3-THIAZOL-2-YL]ACETAMIDE |
1094516-31-0 | 90% | 10g |
$3020.00 | 2023-12-26 | |
1PlusChem | 1P01ARCP-2.5g |
N-[4-(PIPERAZIN-1-YLMETHYL)-1,3-THIAZOL-2-YL]ACETAMIDE |
1094516-31-0 | 90% | 2.5g |
$1408.00 | 2023-12-26 | |
TRC | N300811-100mg |
n-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
1094516-31-0 | 100mg |
$ 115.00 | 2022-06-03 |
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideに関する追加情報
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide: A Comprehensive Overview
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, identified by the CAS number 1094516-31-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine moiety with a thiazole ring system. The integration of these structural elements contributes to its diverse chemical properties and potential applications in drug discovery and development.
The molecular structure of N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is notable for its heterocyclic components. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen atoms, is a common feature in many bioactive compounds. The piperazine group, a six-membered ring with two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with various biological targets. These structural features make the compound a promising candidate for exploring interactions with proteins and enzymes in biological systems.
Recent studies have highlighted the potential of N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide in the context of drug design. Researchers have investigated its ability to modulate key biological pathways, particularly those involved in neurological disorders and inflammatory conditions. For instance, experiments have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are critical enzymes in cell signaling processes.
In addition to its enzymatic activity, the compound has shown promise in preclinical models of neurodegenerative diseases. Studies have indicated that it may protect against oxidative stress and inflammation, two key contributors to neuronal damage. These findings suggest that N-[4-(Piperazin-1-y lmethyl)-1,3-thiazol -2 - yl ] acet amide could serve as a lead compound for developing therapeutic agents targeting conditions such as Alzheimer's disease or Parkinson's disease.
The synthesis of CAS No. 10945 6 - 3 0 involves a multi-step process that incorporates both classical organic synthesis techniques and modern catalytic methods. The construction of the thiazole ring typically requires careful control over reaction conditions to ensure high yields and purity. Similarly, the introduction of the piperazine group necessitates precise stoichiometry to achieve the desired product.
From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular formula and structure, providing a solid foundation for further studies. Additionally, computational modeling has been employed to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
In terms of safety assessment, preliminary toxicity studies have indicated that N-[4-(Piperazin - ylm ethy l ) - th i azo l - yl ] acet amide exhibits a favorable safety profile at tested doses. However, further investigations are required to fully understand its long-term effects and potential for off-target interactions.
The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's properties. By leveraging cutting-edge research tools and methodologies, scientists are better equipped to unlock its full potential as a therapeutic agent.
In conclusion,N-[4-(Piperazin - ylm ethy l ) - th i azo l - yl ] acet amide strong > represents an exciting avenue for advancing drug discovery efforts. Its unique chemical structure combined with promising biological activity positions it as a valuable asset in the development of novel therapeutics targeting complex diseases.
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